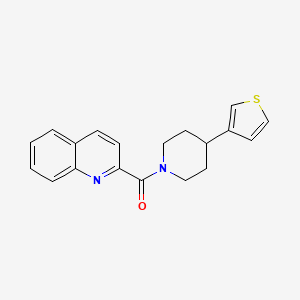

Quinolin-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

quinolin-2-yl-(4-thiophen-3-ylpiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2OS/c22-19(18-6-5-15-3-1-2-4-17(15)20-18)21-10-7-14(8-11-21)16-9-12-23-13-16/h1-6,9,12-14H,7-8,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJHCKIWCSOVZEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CSC=C2)C(=O)C3=NC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinolin-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route involves the formation of the quinoline ring through a Skraup synthesis, followed by the introduction of the thiophene ring via a cross-coupling reaction. The piperidine ring is then introduced through a nucleophilic substitution reaction. The final step involves the formation of the methanone linkage under mild acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Quinolin-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinolin-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanol.

Reduction: Reduction reactions can convert the methanone group to a methylene group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

Oxidation: Quinolin-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanol.

Reduction: Quinolin-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methane.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Quinolin-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the development of advanced materials, including polymers and electronic devices.

Mechanism of Action

The mechanism of action of Quinolin-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. The quinoline ring is known to intercalate with DNA, disrupting its function and leading to cell death. The thiophene ring can interact with various enzymes, inhibiting their activity. The piperidine ring enhances the compound’s solubility and bioavailability, making it more effective in biological systems.

Comparison with Similar Compounds

Quinoline vs. Benzothiophene Derivatives

Benzothiophene derivatives exhibit enhanced lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility .

Quinoline Positional Isomerism

Compounds like (6-fluoro-4-(piperazin-1-yl)quinolin-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone () position the methanone bridge at the quinolin-3-yl rather than 2-yl site.

Piperidine/Piperazine Substitutions

Thiophen-3-yl vs. Phenylsulfonyl Groups

The thiophen-3-yl substituent in the target compound contrasts with the phenylsulfonyl group in (4-(Phenylsulfonyl)piperidin-1-yl)(quinolin-2-yl)methanone (). Thiophene’s electron-rich nature enhances interactions with aromatic residues in enzymes, while sulfonyl groups improve metabolic stability but may reduce membrane permeability .

Oxadiazole vs. Quinoline Hybrids

In (4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(thiophen-3-yl)methanone (), the quinoline is replaced with an oxadiazole ring. Oxadiazoles are known for hydrogen-bonding capabilities and metabolic resistance, making them suitable for antiviral applications but less effective in intercalation-based mechanisms .

Physicochemical and Pharmacokinetic Properties

A comparative analysis of molecular properties is summarized below:

*Predicted using QikProp (Schrödinger).

- Lipophilicity : The target compound’s higher LogP (3.2) suggests better membrane permeability than sulfonyl or oxadiazole analogs.

- Solubility: Thiophene and quinoline contribute to moderate aqueous solubility, whereas oxadiazole derivatives show improved solubility in ethanol .

Biological Activity

Quinolin-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by a quinoline moiety linked to a piperidine ring, which is further substituted with a thiophene group. This structural arrangement is significant as it enhances the pharmacological properties of the molecule. The synthesis typically involves multi-step reactions, including nucleophilic substitutions and cyclization processes.

Key Synthetic Steps:

- Formation of Quinoline Derivatives: The initial step often involves the synthesis of quinoline derivatives through methods such as the Friedländer synthesis.

- Piperidine Integration: The introduction of piperidine is achieved via nucleophilic substitution, where chloromethyl derivatives are reacted with piperidine under controlled conditions.

- Thiophene Substitution: The thiophene ring is integrated into the structure to enhance biological activity, particularly its antiproliferative effects.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative potential of quinoline derivatives, including those with thiophene substitutions. For instance, compounds with similar structures have shown significant cytotoxic activity against various cancer cell lines.

Table 1: Antiproliferative Activity of Quinoline Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | T47D (Breast Cancer) | 2.73 | VEGFR-2 inhibition |

| 4-(piperazin-1-yl)quinolin-2(1H)-one | Various | 0.05 | Induction of apoptosis |

| 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl)quinoline | HeLa (Cervical Cancer) | 1.5 | Cell cycle arrest at S phase |

The compound's mechanism of action often involves inhibition of key signaling pathways associated with cancer cell proliferation. For example, it has been observed to inhibit VEGFR-2, a critical receptor in angiogenesis, thereby reducing tumor growth and metastasis .

The biological activity of quinolin-2 derivatives can be attributed to several mechanisms:

- VEGFR Inhibition: Compounds have been shown to bind to VEGFR and inhibit its activity, which is crucial for tumor vascularization.

- Induction of Apoptosis: Some derivatives trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest: Certain compounds cause cell cycle arrest at specific phases (e.g., S phase), preventing cancer cells from proliferating.

Case Studies and Research Findings

Several studies have investigated the biological activity of quinoline derivatives:

- Anticancer Activity: A study demonstrated that a series of quinoline-based compounds exhibited higher cytotoxicity than standard chemotherapeutics like Staurosporine against breast cancer cell lines .

- In Silico Studies: Computational analyses have predicted favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles for these compounds, suggesting good bioavailability and low toxicity .

- Structure-Activity Relationship (SAR): Research indicates that modifications on the piperidine and thiophene rings can significantly alter the potency and selectivity of these compounds against different cancer types .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Quinolin-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone, and what reaction conditions optimize yield?

- Answer : Synthesis typically involves multi-step coupling reactions. For analogous compounds, piperidine and quinoline derivatives are functionalized via nucleophilic substitution or amide bond formation. Key steps include:

- Piperidine-thiophene coupling : Reacting 4-(thiophen-3-yl)piperidine with activated quinoline derivatives (e.g., acyl chlorides) under anhydrous conditions, using solvents like DMF or THF .

- Purification : Column chromatography or recrystallization ensures purity (>95%). Reaction temperatures (60–100°C) and inert atmospheres (N₂/Ar) improve yields .

- Validation : Thin-layer chromatography (TLC) and HPLC monitor reaction progress .

Q. How is structural characterization performed for this compound?

- Answer : Use a combination of:

- Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the thiophene-piperidine and quinoline linkages. IR identifies carbonyl (C=O) stretches (~1650–1700 cm⁻¹) .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺) and fragmentation patterns .

- X-ray crystallography : Resolves stereochemistry in crystalline forms, if applicable .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent changes on thiophene/quinoline) affect biological activity?

- Answer : Substituents alter electronic and steric properties, impacting target binding. For example:

- Thiophene modifications : Sulfonyl or chloro groups (as in ) enhance antimicrobial activity by increasing electrophilicity .

- Quinoline substitutions : Hydroxy or trifluoromethyl groups () improve solubility and blood-brain barrier penetration in neuropharmacological studies .

- Methodology : Structure-activity relationship (SAR) studies via in vitro assays (e.g., enzyme inhibition) and computational docking (AutoDock, Schrödinger) .

Q. How can contradictions in reported biological data (e.g., IC₅₀ variability) be resolved?

- Answer : Discrepancies may arise from:

- Assay conditions : Variations in cell lines (e.g., HeLa vs. MCF-7), serum concentrations, or incubation times. Standardize protocols (e.g., CLSI guidelines) .

- Compound stability : Degradation in DMSO stock solutions affects potency. Use fresh stocks and confirm stability via HPLC .

- Off-target effects : Perform counter-screening against unrelated targets (e.g., kinases, GPCRs) to validate specificity .

Q. What strategies optimize pharmacokinetic properties (e.g., bioavailability, metabolic stability)?

- Answer :

- Lipophilicity adjustment : Introduce polar groups (e.g., -OH, -COOH) to reduce logP. ’s hydroxyquinoline derivative shows improved aqueous solubility .

- Metabolic shielding : Fluorination (e.g., 4-fluorophenyl in ) blocks cytochrome P450 oxidation .

- Prodrug design : Mask labile groups (e.g., ester prodrugs) to enhance oral absorption .

Methodological Resources

Q. What analytical techniques are critical for quality control during synthesis?

- Answer :

- Purity assessment : HPLC with UV detection (λ = 254 nm) and ≥95% purity thresholds .

- Residual solvent analysis : GC-MS detects traces of DMF or THF (limit: <500 ppm) .

- Elemental analysis : Confirms C, H, N, S content within ±0.4% of theoretical values .

Q. How are in vitro biological activities (e.g., antimicrobial, anticancer) rigorously tested?

- Answer :

- Antimicrobial assays : Broth microdilution (CLSI M07-A10) determines MIC against S. aureus and E. coli .

- Anticancer screening : NCI-60 cell panel testing with dose-response curves (72-hour exposure) .

- Cytotoxicity controls : Compare to non-cancerous cell lines (e.g., HEK-293) to assess selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.